molecular formula C11H13F2N B11743715 1-(2,4-Difluorophenyl)cyclobutanemethanamine

1-(2,4-Difluorophenyl)cyclobutanemethanamine

Cat. No.: B11743715
M. Wt: 197.22 g/mol
InChI Key: VTBLAEJXTVPEKJ-UHFFFAOYSA-N
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Description

1-(2,4-Difluorophenyl)cyclobutanemethanamine is a chemical compound with the molecular formula C11H13F2N and a molecular weight of 197.22 g/mol. It is a useful research chemical and is often employed as a building block in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Difluorophenyl)cyclobutanemethanamine typically involves the reaction of 2,4-difluorobenzylamine with cyclobutanone under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride . The reaction mixture is then subjected to purification processes such as recrystallization or column chromatography to obtain the desired product in high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Difluorophenyl)cyclobutanemethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogens, nucleophiles such as amines, and organometallic reagents.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

1-(2,4-Difluorophenyl)cyclobutanemethanamine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,4-Difluorophenyl)cyclobutanemethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

1-(2,4-Difluorophenyl)cyclobutanemethanamine can be compared with other similar compounds such as:

  • 1-(2,4-Difluorophenyl)cyclobutylmethanamine .
  • 2,4-Difluorobenzylamine .

Uniqueness

The uniqueness of this compound lies in its specific structural features and reactivity, which make it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H13F2N

Molecular Weight

197.22 g/mol

IUPAC Name

[1-(2,4-difluorophenyl)cyclobutyl]methanamine

InChI

InChI=1S/C11H13F2N/c12-8-2-3-9(10(13)6-8)11(7-14)4-1-5-11/h2-3,6H,1,4-5,7,14H2

InChI Key

VTBLAEJXTVPEKJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(CN)C2=C(C=C(C=C2)F)F

Origin of Product

United States

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